molecular formula C12H6Cl3F3N2 B13722229 4-Phenyl-6-(trichloromethyl)-2-(trifluoromethyl)pyrimidine

4-Phenyl-6-(trichloromethyl)-2-(trifluoromethyl)pyrimidine

Cat. No.: B13722229
M. Wt: 341.5 g/mol
InChI Key: SVSVRFJXPUOGPJ-UHFFFAOYSA-N
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Description

4-Phenyl-6-(trichloromethyl)-2-(trifluoromethyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-6-(trichloromethyl)-2-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted benzaldehydes with trichloromethyl and trifluoromethyl-containing reagents under controlled conditions. Catalysts and solvents such as acetic acid or ethanol may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and stringent quality control measures would be essential to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-6-(trichloromethyl)-2-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form corresponding oxides.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions may produce various substituted pyrimidines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Phenyl-6-(trichloromethyl)-2-(trifluoromethyl)pyrimidine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-6-(chloromethyl)-2-(trifluoromethyl)pyrimidine
  • 4-Phenyl-6-(bromomethyl)-2-(trifluoromethyl)pyrimidine
  • 4-Phenyl-6-(iodomethyl)-2-(trifluoromethyl)pyrimidine

Uniqueness

4-Phenyl-6-(trichloromethyl)-2-(trifluoromethyl)pyrimidine is unique due to the presence of both trichloromethyl and trifluoromethyl groups, which can impart distinct chemical and physical properties. These functional groups may enhance the compound’s reactivity, stability, and potential biological activity compared to similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

Molecular Formula

C12H6Cl3F3N2

Molecular Weight

341.5 g/mol

IUPAC Name

4-phenyl-6-(trichloromethyl)-2-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C12H6Cl3F3N2/c13-11(14,15)9-6-8(7-4-2-1-3-5-7)19-10(20-9)12(16,17)18/h1-6H

InChI Key

SVSVRFJXPUOGPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C(F)(F)F)C(Cl)(Cl)Cl

Origin of Product

United States

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